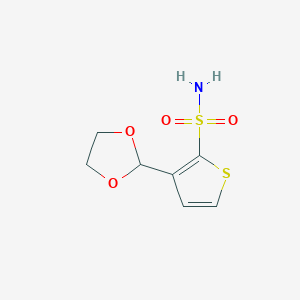

3-(1,3-Dioxolan-2-yl)thiophene-2-sulfonamide

Description

Properties

IUPAC Name |

3-(1,3-dioxolan-2-yl)thiophene-2-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO4S2/c8-14(9,10)7-5(1-4-13-7)6-11-2-3-12-6/h1,4,6H,2-3H2,(H2,8,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMUFMHACHQMTOW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(O1)C2=C(SC=C2)S(=O)(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 3-(1,3-Dioxolan-2-yl)thiophene-2-sulfonamide typically involves the reaction of thiophene-2-sulfonamide with a dioxolane derivative under specific conditions. The reaction conditions often include the use of a suitable solvent and a catalyst to facilitate the formation of the desired product . Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

3-(1,3-Dioxolan-2-yl)thiophene-2-sulfonamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form sulfonic acid derivatives.

Reduction: Reduction reactions can lead to the formation of thiophene derivatives with altered functional groups.

Substitution: The sulfonamide group can participate in substitution reactions, leading to the formation of various substituted thiophene derivatives.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-(1,3-Dioxolan-2-yl)thiophene-2-sulfonamide has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

Mechanism of Action

The mechanism of action of 3-(1,3-Dioxolan-2-yl)thiophene-2-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can form hydrogen bonds with biological molecules, influencing their activity. The dioxolane moiety may also play a role in modulating the compound’s interactions with enzymes and receptors .

Comparison with Similar Compounds

Structural and Functional Analogues

A comparative analysis of structurally related compounds is provided below:

Key Differences and Implications

In contrast, the dichlorobenzyl group in the carboxamide analog () introduces electron-withdrawing effects, which may enhance binding to hydrophobic enzyme pockets .

Solubility and Bioavailability :

- The dioxolane moiety improves aqueous solubility compared to alkyl or aryl substituents, as seen in carboxaldehyde derivatives (). This property is critical for drug candidates .

- The sulfonamide group’s hydrogen-bonding capacity further enhances solubility and target interaction .

Synthetic Utility :

- The sulfonyl chloride precursor () is pivotal for synthesizing sulfonamides via nucleophilic substitution. In contrast, the carboxaldehyde derivative () serves as a building block for condensation reactions .

Safety Profiles :

- The sulfonyl chloride precursor is highly corrosive (H314), whereas the sulfonamide derivative is likely safer, though sulfonamides generally carry risks of hypersensitivity .

Biological Activity

3-(1,3-Dioxolan-2-yl)thiophene-2-sulfonamide is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial and anticancer properties, as well as its interaction with various biological targets.

Structural Overview

The compound is characterized by a thiophene ring that is substituted with a sulfonamide group and a dioxolane moiety. The presence of these functional groups contributes to its diverse biological activities. The molecular structure can be summarized as follows:

| Component | Description |

|---|---|

| Thiophene Ring | A five-membered aromatic ring containing sulfur, known for its electron-rich properties. |

| Sulfonamide Group | A functional group (-SO2NH2) that enhances solubility and bioactivity. |

| Dioxolane Moiety | A five-membered cyclic ether that may influence pharmacokinetics and stability. |

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. Similar compounds have demonstrated effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve inhibition of bacterial enzymes essential for cell wall synthesis, leading to cell lysis.

Case Study: Antimicrobial Efficacy

In a study assessing the antimicrobial efficacy of thiophene derivatives, this compound was tested against a panel of bacterial strains. The results indicated minimum inhibitory concentrations (MICs) ranging from 0.5 to 16 μg/mL, showcasing its potential as an antimicrobial agent .

Anticancer Activity

The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through the activation of caspase pathways. The sulfonamide group is believed to play a critical role in this activity by interacting with specific cellular targets involved in cancer progression.

Case Study: Anticancer Mechanism

In vitro studies on human cancer cell lines revealed that treatment with this compound resulted in significant reductions in cell viability (up to 70% at concentrations of 10 μM). Flow cytometry analysis indicated an increase in apoptotic cells, confirming its potential as an anticancer agent .

Interaction Studies

Understanding the binding affinity of this compound with biological targets is crucial for optimizing its pharmacological profile. Recent studies have utilized techniques such as molecular docking and surface plasmon resonance to evaluate these interactions.

Key Findings:

- The compound exhibits high binding affinity for specific enzymes involved in metabolic pathways.

- Structural modifications can enhance or diminish its biological activity, suggesting a structure-activity relationship (SAR) that warrants further investigation.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with other structurally related compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 2-Aminothiophene | Amino group on thiophene | Enhanced solubility and bioavailability |

| Brinzolamide | Sulfonamide with thieno[3,2-e] structure | Established use as a carbonic anhydrase inhibitor |

| 5-Chlorothiophene | Chlorine substitution on thiophene | Increased reactivity towards nucleophiles |

These comparisons highlight the versatility of thiophene-based compounds in medicinal chemistry and their potential applications across various therapeutic areas.

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for 3-(1,3-Dioxolan-2-yl)thiophene-2-sulfonamide?

- Methodology : The compound is synthesized via sulfonylation of a thiophene precursor, followed by cyclization with ethylene glycol to form the dioxolane ring. Key steps include:

- Reaction of thiophene-2-sulfonyl chloride with an amine source under anhydrous conditions.

- Cyclization using ethylene glycol in the presence of an acid catalyst (e.g., p-toluenesulfonic acid).

- Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product .

Q. Which spectroscopic and crystallographic techniques are essential for structural confirmation?

- Methodology :

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm proton environments and carbon frameworks (e.g., δ ~5.0 ppm for dioxolane protons, δ ~130–140 ppm for thiophene carbons) .

- Mass Spectrometry : High-resolution MS (HRMS) to validate molecular weight (C₇H₉NO₄S₂, exact mass 235.28) .

- X-Ray Crystallography : Employ SHELXL for single-crystal refinement to resolve bond lengths and angles, especially for the sulfonamide and dioxolane moieties .

Advanced Research Questions

Q. How can discrepancies in reported synthetic yields be systematically addressed?

- Methodology :

- Controlled Reproducibility : Replicate reactions under inert atmospheres (N₂/Ar) with strict temperature control (e.g., 25°C vs. reflux).

- Intermediate Analysis : Use LC-MS to identify side products (e.g., incomplete cyclization or sulfonamide hydrolysis).

- Statistical Optimization : Apply Design of Experiments (DoE) to evaluate the impact of solvent polarity, catalyst loading, and reaction time .

Q. What mechanistic insights exist for the reactivity of the dioxolane ring in catalytic applications?

- Methodology :

- Ring-Opening Studies : Treat the compound with Lewis acids (e.g., BF₃·Et₂O) or nucleophiles (e.g., water/methanol mixtures) to probe ring stability.

- Kinetic Monitoring : Use in-situ ¹⁹F NMR (if fluorinated analogs are synthesized) or IR spectroscopy to track reaction progress .

- Computational Modeling : DFT calculations (e.g., Gaussian 16) to predict transition states and activation energies for ring-opening pathways.

Q. What strategies are recommended for evaluating biological activity, given structural analogs with known antimicrobial properties?

- Methodology :

- In Vitro Assays : Screen against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (MIC determination).

- Structure-Activity Relationship (SAR) : Compare with sulfonamide derivatives (e.g., Sorafenib analogs) to identify critical functional groups .

- Enzymatic Studies : Test inhibition of dihydropteroate synthase (DHPS), a common sulfonamide target, using UV-Vis kinetics .

Data Contradiction Analysis

Q. How to resolve conflicting spectral data for the sulfonamide moiety?

- Methodology :

- Cross-Validation : Compare ¹H NMR data across multiple solvents (DMSO-d₆ vs. CDCl₃) to assess hydrogen bonding effects.

- Advanced Techniques : Use 2D NMR (COSY, HSQC) to resolve overlapping signals, particularly near δ 7.0–8.0 ppm (thiophene protons) .

- Reference Standards : Acquire USP/EP-certified sulfonamide standards (e.g., Sorafenib tosylate) for HPLC retention time matching .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.